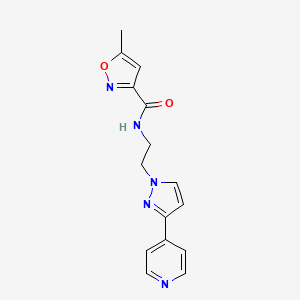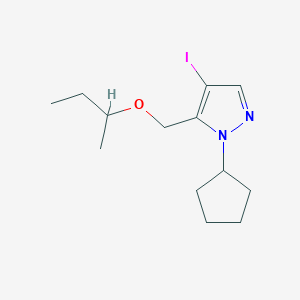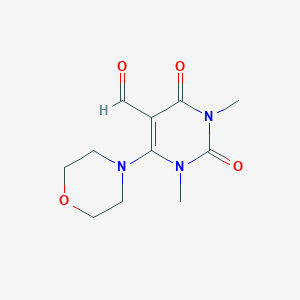
2-Brom-3,3,5-Trimethylcyclohexanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,3,5-trimethylcyclohexanone is an organic compound with the molecular formula C10H17BrO It is a brominated derivative of 3,3,5-trimethylcyclohexanone, characterized by the presence of a bromine atom at the second position of the cyclohexanone ring
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,3,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,5-trimethylcyclohexanone typically involves the bromination of 3,3,5-trimethylcyclohexanone. One common method is the reaction of 3,3,5-trimethylcyclohexanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3,3,5-trimethylcyclohexanone can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as iron or aluminum bromide, can further enhance the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,3,5-trimethylcyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in 2-Bromo-3,3,5-trimethylcyclohexanone can be reduced to form the corresponding alcohol, 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or ethanol, at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in these reactions. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are often conducted in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups, such as 2-Hydroxy-3,3,5-trimethylcyclohexanone, 2-Amino-3,3,5-trimethylcyclohexanone, and 2-Mercapto-3,3,5-trimethylcyclohexanone.
Reduction Reactions: 2-Bromo-3,3,5-trimethylcyclohexanol.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,3,5-trimethylcyclohexanone involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, the carbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanone: The parent compound without the bromine atom.
2-Chloro-3,3,5-trimethylcyclohexanone: A chlorinated derivative with similar chemical properties.
2-Iodo-3,3,5-trimethylcyclohexanone: An iodinated derivative with higher reactivity due to the larger atomic size of iodine.
Uniqueness
2-Bromo-3,3,5-trimethylcyclohexanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and form covalent bonds with biomolecules, making it a valuable tool in chemical and biological research.
Eigenschaften
IUPAC Name |
2-bromo-3,3,5-trimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDDOXLUJWMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(C1)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2567522.png)
![4-{[(1R,2R)-2-hydroxycyclopentyl]oxy}phenol](/img/structure/B2567524.png)


![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)






![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)
